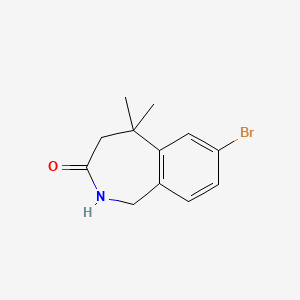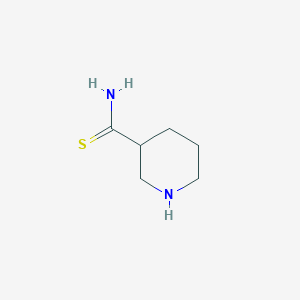
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is a significant compound in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar tetrahydro structure but differs in the presence of an indole ring instead of a benzazepine ring.
7-chloro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one: Similar to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
7-bromo-5,5-dimethyl-2,4-dihydro-1H-2-benzazepin-3-one |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)6-11(15)14-7-8-3-4-9(13)5-10(8)12/h3-5H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
PFVLTKCCFLGHOZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)NCC2=C1C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)










![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
